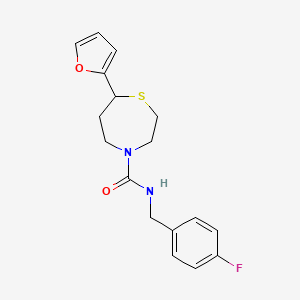
N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide is a chemical compound that belongs to the class of thiazepanes. It has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide involves the reaction of 4-fluorobenzylamine with furan-2-carbaldehyde to form an imine intermediate, which is then reduced with sodium borohydride to yield the corresponding amine. This amine is then reacted with 4-chloro-1,4-thiazepane-5-carboxylic acid to form the desired product.
Starting Materials
4-fluorobenzylamine, furan-2-carbaldehyde, sodium borohydride, 4-chloro-1,4-thiazepane-5-carboxylic acid
Reaction
Step 1: Reaction of 4-fluorobenzylamine with furan-2-carbaldehyde in ethanol to form the imine intermediate., Step 2: Reduction of the imine intermediate with sodium borohydride in methanol to yield the corresponding amine., Step 3: Reaction of the amine with 4-chloro-1,4-thiazepane-5-carboxylic acid in DMF to form N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide.
Mécanisme D'action
The mechanism of action of N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide is not completely understood. However, it is believed to modulate the activity of several neurotransmitter systems, including the serotonin, dopamine, and glutamate systems. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to modulate the activity of glutamate receptors, which may contribute to its potential use in treating neurological disorders.
Effets Biochimiques Et Physiologiques
N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide has been shown to have several biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to modulate the activity of glutamate receptors, which may contribute to its potential use in treating neurological disorders. Additionally, it has been found to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized, and it has been found to have reliable and reproducible effects in animal models. However, there are also limitations to its use in lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, its mechanism of action is not completely understood, which may limit its potential use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide. One potential direction is the further investigation of its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of its potential use in treating other psychiatric disorders such as schizophrenia and bipolar disorder. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations to its use.
Applications De Recherche Scientifique
N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have anxiolytic and antidepressant effects, and it has been shown to modulate the activity of several neurotransmitter systems, including the serotonin, dopamine, and glutamate systems. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-14-5-3-13(4-6-14)12-19-17(21)20-8-7-16(23-11-9-20)15-2-1-10-22-15/h1-6,10,16H,7-9,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUHYVZMMXIZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

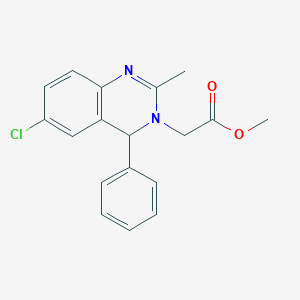
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2907099.png)
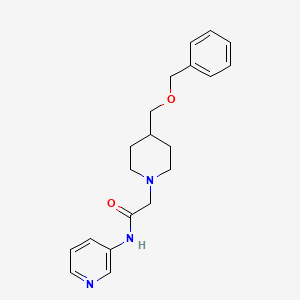
![3-[5-[(E)-[3-(4-Methylphenyl)-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B2907101.png)
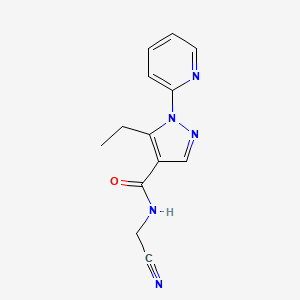
![N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}[(4-chlorophenyl)carbamoyl]amino)(tert-butoxy)formamide](/img/structure/B2907104.png)
![Ethyl 2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2907106.png)
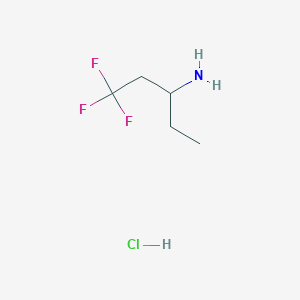
![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2907110.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]propanamide](/img/structure/B2907111.png)
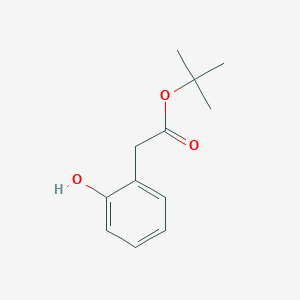
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2907115.png)

![2-Methyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2907117.png)